molecular formula C18H22FN3O3 B2832402 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide CAS No. 1105242-83-8

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide

Cat. No.: B2832402
CAS No.: 1105242-83-8
M. Wt: 347.39
InChI Key: QFMIOTNDRXUXAI-UHFFFAOYSA-N
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Description

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction.

    Attachment of Morpholinopropyl Group: The morpholinopropyl group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions could potentially reduce the isoxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-phenylisoxazol-3-yl)-N-(3-morpholinopropyl)acetamide
  • 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide
  • 2-(5-(2-chlorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide

Uniqueness

The presence of the 2-fluorophenyl group in 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and pharmacokinetic profile.

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c19-16-5-2-1-4-15(16)17-12-14(21-25-17)13-18(23)20-6-3-7-22-8-10-24-11-9-22/h1-2,4-5,12H,3,6-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMIOTNDRXUXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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